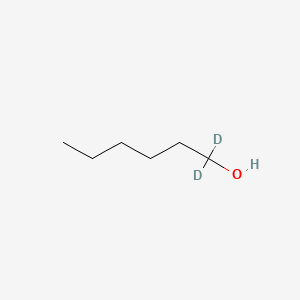

1-Hexanol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dideuteriohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i6D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIAUFGUXNUGDI-NCYHJHSESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 1-Hexanol-d3 in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the scientific applications of 1-Hexanol-d3, a deuterated stable isotope of 1-hexanol. Its primary role in research is as an internal standard for quantitative analysis, particularly in the field of analytical chemistry. The inclusion of deuterium atoms provides a distinct mass difference from its non-deuterated counterpart, allowing for precise and accurate quantification of 1-hexanol and related volatile organic compounds in complex matrices. This guide will explore its application, supported by experimental methodologies and data presentation.

Core Application: Internal Standard in Mass Spectrometry

This compound serves as an ideal internal standard for analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The fundamental principle behind using a deuterated internal standard is to correct for the loss of analyte during sample preparation and to account for variations in instrument response.[1][2][3][4] Since this compound is chemically identical to 1-hexanol, it exhibits similar behavior during extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.

Key Advantages:

-

Improved Accuracy and Precision: By normalizing the signal of the analyte to the signal of the deuterated standard, analytical variability is significantly reduced.[5]

-

Matrix Effect Compensation: In complex samples like biological fluids or food matrices, other components can enhance or suppress the ionization of the target analyte. As the deuterated standard is similarly affected, this "matrix effect" is effectively cancelled out.

-

Robustness: The use of a stable isotope-labeled internal standard makes analytical methods more rugged and transferable between different laboratories and instruments.

Case Study: Quantification of Volatile Aroma Compounds in Grapes

While a specific study detailing the use of this compound was not identified in the literature, a closely related compound, d12-hexanal, has been used as an internal standard for the analysis of C6 aldehydes and alcohols, including 1-hexanol, in grapes. The methodology is directly transferable to the use of this compound.

In a study on the aroma compounds of grapes, a deuterated internal standard mixture containing d12-hexanal was added to the grape slurry before analysis by GC-MS. This allowed for the accurate quantification of several volatile compounds, including 1-hexanol, which contributes to the "green" and "grassy" notes in wine.[6]

Quantitative Data from the Study:

| Internal Standard Component | Concentration in Sample | Analyte Class Represented |

| d3-Methyl Anthranilate | 50 ppb | Phenylpropanoids |

| d12-Hexanal | 620 ppb | C6 Aldehydes/C6 Alcohols |

| d3-Guaiacol | 20 ppb | Volatile Phenols |

| d3-Vanillin | 100 ppb | Phenolic Aldehydes |

| d3-Linalool | 20 ppb | Terpenes |

Table 1: Composition and concentration of the deuterated internal standard mixture used in the analysis of grape aroma compounds. This data is adapted from a study using d12-hexanal, a close analogue of this compound.[6]

| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 1-Hexanol | 56 | 69 |

| d12-Hexanal (Internal Standard) | 64 | 48 |

Table 2: Mass-to-charge ratios (m/z) of quantifier and qualifier ions for 1-hexanol and its deuterated internal standard, d12-hexanal, used for identification and quantification in GC-MS analysis.[6]

Experimental Protocol: Quantification of 1-Hexanol in a Liquid Matrix using this compound as an Internal Standard

This protocol is a generalized methodology based on common practices for using deuterated internal standards in GC-MS analysis of volatile compounds.

1. Preparation of Internal Standard Stock Solution:

- Accurately weigh a known amount of this compound.

- Dissolve it in a high-purity solvent (e.g., methanol or ethyl acetate) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

- Store the stock solution in an airtight container at a low temperature (e.g., -20°C).

2. Sample Preparation:

- Take a known volume or weight of the sample matrix (e.g., 1 mL of fruit juice, 1 g of homogenized tissue).

- Spike the sample with a known amount of the this compound internal standard stock solution to achieve a final concentration similar to the expected concentration of the native 1-hexanol.

- Perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile compounds.

3. GC-MS Analysis:

- Inject a specific volume of the extract into the GC-MS system.

- Gas Chromatography (GC) Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

- Carrier Gas: Helium at a constant flow rate.

- Oven Temperature Program: A programmed temperature ramp to separate the volatile compounds.

- Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).

- Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the specific quantifier and qualifier ions for both 1-hexanol and this compound.

4. Data Analysis:

- Integrate the peak areas of the quantifier ions for both 1-hexanol and this compound.

- Calculate the response factor (RF) using a calibration curve prepared with known concentrations of 1-hexanol and a constant concentration of this compound.

- Calculate the concentration of 1-hexanol in the sample using the following formula:

- Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / RF)

Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard

References

- 1. texilajournal.com [texilajournal.com]

- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ecommons.cornell.edu [ecommons.cornell.edu]

Synthesis and Purification of 1-Hexanol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 1-Hexanol-d3, a deuterated isotopologue of 1-hexanol. This guide is intended for researchers, scientists, and professionals in drug development who require a stable-labeled internal standard for analytical applications or are exploring the effects of deuteration on metabolic pathways.

Introduction

This compound is a valuable tool in various scientific disciplines, particularly in analytical and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of 1-hexanol in complex biological matrices. Furthermore, the kinetic isotope effect resulting from deuteration can be exploited to investigate reaction mechanisms and metabolic pathways involving 1-hexanol. This guide details a common and efficient method for the synthesis of 1,1-d2-1-hexanol, which can be further deuterated at the hydroxyl position to yield 1,1,O-d3-1-hexanol.

Synthesis of this compound

The most straightforward and widely applicable method for the synthesis of this compound, specifically 1,1-d2-1-hexanol, is the reduction of a suitable hexanoic acid derivative with a deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is a powerful and effective reagent for this transformation. The starting material of choice is typically an ester of hexanoic acid, such as ethyl hexanoate, due to its commercial availability and ease of handling compared to the free acid.

The overall reaction scheme is as follows:

Experimental Protocol: Reduction of Ethyl Hexanoate with LiAlD₄

This protocol is adapted from standard procedures for the reduction of esters with lithium aluminum hydride and should be performed by qualified personnel in a well-ventilated fume hood.

Materials:

-

Ethyl hexanoate (≥99%)

-

Lithium aluminum deuteride (LiAlD₄, 98 atom % D)

-

Anhydrous diethyl ether

-

Deuterium oxide (D₂O, for O-deuteration, optional) or Distilled Water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet is assembled. The apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Preparation: A suspension of lithium aluminum deuteride (1.1 equivalents) in anhydrous diethyl ether is carefully prepared in the reaction flask under a nitrogen atmosphere.

-

Addition of Ester: Ethyl hexanoate (1 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the stirred suspension of LiAlD₄ via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or GC).

-

Workup:

-

The reaction flask is cooled in an ice bath.

-

To obtain 1,1-d2-1-hexanol , the reaction is cautiously quenched by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

To obtain 1,1,O-d3-1-hexanol , the reaction is quenched by the slow, dropwise addition of deuterium oxide (D₂O).

-

-

Extraction: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are then washed sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification of this compound

The crude this compound obtained after the workup can be purified by fractional distillation to achieve high purity.

Experimental Protocol: Fractional Distillation

Apparatus:

-

A fractional distillation apparatus with a Vigreux or packed column.

-

Heating mantle.

-

Round-bottom flask.

-

Condenser.

-

Receiving flask.

Procedure:

-

The crude this compound is placed in the distillation flask.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The flask is gently heated.

-

The fraction distilling at the boiling point of 1-hexanol (approximately 157 °C at atmospheric pressure) is collected. The boiling point may be slightly different for the deuterated analogue. For higher purity, a vacuum distillation can be performed.

Data Presentation

The following tables summarize the expected quantitative and spectroscopic data for this compound.

Table 1: Quantitative Data

| Parameter | Expected Value |

| Yield | 80-95% |

| Purity (Post-Distillation) | >98% (by GC) |

| Deuterium Incorporation | >98 atom % D at C1 |

Table 2: Spectroscopic Data for 1,1-d2-1-Hexanol

| Technique | Expected Observations |

| ¹H NMR | The characteristic triplet for the two protons at the C1 position (around 3.6 ppm in 1-hexanol) will be absent. The signal for the protons on C2 (around 1.5 ppm) will appear as a triplet due to coupling with the C3 protons. The hydroxyl proton will appear as a broad singlet (its chemical shift is concentration and solvent dependent). |

| ¹³C NMR | The chemical shift of the C1 carbon will be observed, but the signal may be a triplet due to C-D coupling and will have a lower intensity. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) will be observed at m/z 104, which is two mass units higher than that of unlabeled 1-hexanol (m/z 102). The fragmentation pattern will also be shifted. For example, the prominent peak at m/z 31 (CH₂OH⁺) in 1-hexanol will be shifted to m/z 33 (CD₂OH⁺). |

Table 3: Spectroscopic Data for 1,1,O-d3-1-Hexanol

| Technique | Expected Observations |

| ¹H NMR | Similar to 1,1-d2-1-hexanol, but the hydroxyl proton signal will also be absent (or significantly reduced) if the spectrum is acquired in a protic solvent or after a D₂O shake. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) will be observed at m/z 105. |

Logical Relationships in Synthesis

The synthesis of this compound involves a series of logical steps, from the selection of starting materials to the final purification of the product. The choice of a deuterated reducing agent is critical for the incorporation of deuterium at the desired position.

Conclusion

The synthesis of this compound via the reduction of ethyl hexanoate with lithium aluminum deuteride is a reliable and high-yielding method. Proper purification by fractional distillation ensures a high-purity product suitable for demanding applications in research and drug development. The detailed protocols and expected data provided in this guide serve as a valuable resource for scientists undertaking the preparation of this and similar deuterated compounds.

A Technical Guide to Commercial Sourcing of 1-Hexanol-d3 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercial suppliers for 1-Hexanol-d3, a deuterated variant of 1-hexanol, for laboratory use. It is designed to assist researchers, scientists, and drug development professionals in making informed procurement decisions by presenting key technical data, potential laboratory applications, and illustrative workflows.

Introduction to this compound

This compound (CAS No. 52598-04-6) is a stable isotope-labeled compound where three hydrogen atoms on the terminal methyl group of 1-hexanol have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific disciplines, particularly in analytical and metabolic studies where it can be used as an internal standard for mass spectrometry or as a tracer to elucidate metabolic pathways. Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of 1-hexanol in biological and chemical systems while being distinguishable by mass-sensitive analytical techniques.

Commercial Suppliers and Product Specifications

The following tables summarize the technical specifications for this compound and a related deuterated hexanol variant available from commercial suppliers. This data has been compiled from publicly available information on the suppliers' websites. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.

This compound Suppliers

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Available Quantities |

| MedchemExpress | This compound | 52598-04-6 | C₆H₁₁D₃O | Not Specified | 1 mg, 5 mg, 10 mg |

Other Deuterated Hexanol Suppliers

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Available Quantities |

| CDN Isotopes | 1-Hexanol-d13 | 204244-84-8 | C₆HD₁₃O | 98 atom % D | 0.1 g, 0.5 g, 1 g |

Key Laboratory Applications and Experimental Protocols

While specific, detailed experimental protocols for this compound are not abundantly available in public literature, its primary applications are inferred from the use of other deuterated compounds in similar contexts. The most common applications are as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies.

General Protocol for Use as an Internal Standard in Mass Spectrometry

Deuterated compounds like this compound are ideal internal standards for quantitative analysis by mass spectrometry (e.g., GC-MS or LC-MS) because they co-elute with the non-deuterated analyte and exhibit similar ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z).

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the non-deuterated 1-hexanol (the analyte) of a known concentration in a suitable solvent (e.g., methanol, acetonitrile).

-

Prepare a separate stock solution of this compound (the internal standard) of a known concentration in the same solvent.

-

-

Calibration Curve Preparation:

-

Create a series of calibration standards by spiking a constant, known amount of the this compound internal standard solution into a series of solutions with varying, known concentrations of the 1-hexanol analyte.

-

-

Sample Preparation:

-

To the biological or environmental sample containing the 1-hexanol to be quantified, add the same known amount of the this compound internal standard solution as was added to the calibration standards.

-

Perform any necessary sample extraction, clean-up, or derivatization steps.

-

-

Mass Spectrometry Analysis:

-

Inject the prepared calibration standards and samples into the GC-MS or LC-MS system.

-

Monitor the characteristic ions for both the analyte (1-hexanol) and the internal standard (this compound). For example, in electron ionization GC-MS, one might monitor the molecular ion or a prominent fragment ion for each compound.

-

-

Data Analysis:

-

For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot a calibration curve of this peak area ratio versus the concentration of the analyte for the calibration standards.

-

Using the peak area ratio from the sample, determine the concentration of 1-hexanol in the sample from the calibration curve.

-

Logical Workflow for Procurement and Application

The following diagram illustrates a typical workflow for a researcher from identifying the need for a deuterated standard to its final application in a quantitative experiment.

Signaling Pathways and Metabolic Fate

While 1-hexanol itself is a simple alcohol, its metabolic fate in biological systems can be of interest. The primary metabolic pathway for short-chain alcohols is oxidation. The following diagram illustrates a simplified potential metabolic pathway. The use of this compound would allow researchers to trace the fate of the hexanol backbone through these metabolic steps.

Disclaimer: This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with established safety protocols and regulations. The information on commercial suppliers is based on publicly available data and may be subject to change. It is recommended to contact the suppliers directly for the most current product information and pricing.

A Technical Guide to 1-Hexanol-d3: Applications in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Hexanol-d3, focusing on its physicochemical properties and its critical role as an internal standard in quantitative bioanalytical methods. This document is intended to serve as a valuable resource for professionals in drug development and research who require accurate and reliable quantification of analytes in complex biological matrices.

Core Properties of this compound

This compound is the deuterium-labeled form of 1-Hexanol. The incorporation of deuterium atoms results in a mass shift that makes it an ideal internal standard for mass spectrometry-based assays, without significantly altering its chemical properties.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound and its non-deuterated analog, 1-Hexanol.

| Property | This compound | 1-Hexanol |

| CAS Number | 52598-04-6 | 111-27-3[1][2] |

| Molecular Formula | C₆H₁₁D₃O[3] | C₆H₁₄O[1][2] |

| Molecular Weight | 105.19 g/mol [3] | 102.17 g/mol [1] |

| Appearance | Colorless liquid | Colorless liquid[1][2][4] |

| Boiling Point | ~155.7 °C (428.86 K) (calculated)[3] | 157 °C[2] |

| Melting Point | ~ -54.95 °C (218.20 K) (calculated)[3] | -52 °C[5] |

| Density | No experimental data available | 0.814 g/cm³[5] |

| Solubility in Water | Slightly soluble | 5.9 g/L at 20 °C[2] |

| Octanol/Water Partition Coefficient (logP) | 1.559 (calculated)[3] | ~1.86[2] |

Role in Bioanalytical Methods

In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving high accuracy and precision. This compound serves this purpose for the quantification of 1-Hexanol or structurally similar analytes.

The SIL-IS is added at a known concentration to all samples, including calibration standards, quality controls, and unknown study samples, at the earliest stage of sample preparation. Since the SIL-IS is chemically almost identical to the analyte, it experiences similar variations during sample extraction, handling, and analysis. These variations can include extraction efficiency, matrix effects (ion suppression or enhancement), and injection volume inconsistencies. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to more reliable and reproducible quantitative results.

Logical Workflow for Bioanalytical Quantitation using a SIL-IS

The following diagram illustrates the typical workflow for a bioanalytical assay employing a stable isotope-labeled internal standard.

References

A Technical Guide to the Isotopic Purity of 1-Hexanol-d3 for Researchers and Drug Development Professionals

Introduction

1-Hexanol-d3 is the deuterium-labeled form of 1-hexanol, a six-carbon primary alcohol.[1] In the pharmaceutical industry, deuterated compounds are of increasing interest due to their potential to favorably alter the metabolic and pharmacokinetic profiles of drug candidates.[1] The substitution of hydrogen with its heavier, stable isotope deuterium can lead to stronger chemical bonds, potentially slowing down metabolic processes and extending a drug's half-life. This technical guide provides an in-depth overview of the isotopic purity of this compound, methods for its determination, and its relevance in research and drug development.

Data on Isotopic and Chemical Purity

The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of molecules that contain the deuterium isotope at the specified positions. This is distinct from chemical purity, which refers to the absence of other chemical entities. High isotopic enrichment is crucial for accurately interpreting data in metabolic studies and for realizing the therapeutic benefits of the kinetic isotope effect.

While specific certificates of analysis for this compound are not publicly available, typical isotopic purities for commercially available deuterated compounds are high, often exceeding 98%. The following tables present representative data for deuterated compounds, which can be considered typical for a product like this compound.

Table 1: Representative Isotopic Purity and Enrichment Data

| Parameter | Typical Specification | Method of Analysis |

| Isotopic Enrichment (D) | ≥ 98 atom % D | NMR Spectroscopy, Mass Spectrometry |

| Chemical Purity | ≥ 98% | Gas Chromatography (GC), HPLC |

| d0 Impurity | ≤ 2% | Mass Spectrometry |

| d1 Impurity | ≤ 5% | Mass Spectrometry |

| d2 Impurity | ≤ 10% | Mass Spectrometry |

Table 2: Physical and Chemical Properties of 1-Hexanol

| Property | Value |

| Molecular Formula | C6H14O |

| Molecular Weight | 102.17 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 157.6 °C |

| Flash Point | 63 °C |

| Solubility | Slightly soluble in water; miscible with ether and ethanol |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and enrichment is primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium NMR (²H NMR) is a direct method to observe the deuterium nuclei. However, ¹H NMR is also commonly used to assess isotopic purity by quantifying the residual protons at the deuterated positions.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) to a concentration of approximately 10-20 mg/mL.

-

Internal Standard: Add a known amount of a suitable internal standard with a distinct NMR signal (e.g., tetramethylsilane - TMS, or a non-volatile compound with a known proton count).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the small signals of residual protons.

-

Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis:

-

Integrate the signals corresponding to the residual protons at the deuterated position(s) of this compound.

-

Integrate the signal of the internal standard.

-

Calculate the molar ratio of the residual protons to the internal standard.

-

From this ratio and the known amount of the internal standard, determine the amount of non-deuterated 1-Hexanol present.

-

The isotopic purity can then be calculated by comparing the amount of the deuterated species to the total amount of all isotopic species.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a molecule.[2]

Protocol for LC-MS/HRMS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.[3]

-

Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Use a suitable column (e.g., C18) and mobile phase to achieve good separation from any impurities.

-

Mass Spectrometry Analysis:

-

Acquire the mass spectrum in full scan mode, ensuring the mass range covers the expected molecular ions of 1-Hexanol and its deuterated isotopologues.

-

Use a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation.[4]

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of the unlabeled 1-Hexanol (d0) and the deuterated species (d1, d2, d3).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue to determine the isotopic distribution and purity.[3]

-

Logical and Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Caption: Generalized synthesis workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety Data of 1-Hexanol-d3

Disclaimer: Specific safety data for 1-Hexanol-d3 is limited. This guide primarily utilizes data from the Safety Data Sheet (SDS) of its non-deuterated counterpart, 1-Hexanol, under the assumption that the toxicological and safety profiles are comparable due to their chemical similarity. This information is intended for researchers, scientists, and drug development professionals and should be used as a reference in conjunction with laboratory-specific safety protocols.

Chemical and Physical Properties

This compound is a deuterated form of 1-Hexanol, an organic alcohol. It is a colorless liquid and is slightly soluble in water but miscible with organic solvents like diethyl ether and ethanol. The presence of deuterium atoms makes it a useful tool in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁D₃O | [1][2] |

| Molecular Weight | 105.19 g/mol | [1][2] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Sweet, characteristic | [3][5] |

| Boiling Point | 155.8 °C (312.4 °F) | [5] |

| Flash Point | 60 °C (140 °F) | [5] |

| Density | 0.814 g/cm³ at 20 °C (68 °F) | [5][6] |

| Ignition Temperature | 290 °C (554 °F) | [5] |

| Vapor Density | 3.53 (Air = 1.0) | |

| Vapor Pressure | 3.64 hPa at 38 °C | [7] |

| Solubility | Slightly miscible with water. Miscible with alcohol and ether. | [3] |

| Log P (octanol/water) | 1.8 | [7] |

Hazard Identification and GHS Classification

1-Hexanol is considered a hazardous substance.[3] The Globally Harmonized System (GHS) classification for 1-Hexanol is as follows:

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | GHS02 Flame | Warning | H226: Flammable liquid and vapor.[5][6][7] |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed.[5] |

| Acute Toxicity, Dermal | Category 4 | GHS07 | Warning | H312: Harmful in contact with skin.[5] |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation.[5][6][7] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 2 | - | - | H401: Toxic to aquatic life. |

Precautionary Statements (selection): [6]

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water and soap.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

The toxicological data for 1-Hexanol indicates that it is harmful if swallowed or in contact with skin and causes serious eye irritation.[5][6]

| Route of Exposure | Species | Endpoint | Value | Source |

| Oral | Rat | LD50 | 720 mg/kg | [3][5] |

| Dermal | Rabbit | LD50 | 1,500 - 3,100 mg/kg | [3][5] |

| Intravenous | Mouse | LD50 | 103 mg/kg | [3] |

| Oral | Mouse | LD50 | 1950 mg/kg | [3][8] |

Summary of Health Effects:

-

Ingestion: Harmful if swallowed.[3] Ingestion of less than 150 grams may be fatal or cause serious damage to health in humans.[3] Aspiration into the lungs may cause chemical pneumonitis.[3]

-

Inhalation: Inhalation of vapors may cause drowsiness and dizziness.[3]

-

Skin Contact: May cause mild skin irritation.[3] Repeated exposure can lead to dermatitis.[3]

-

Eye Contact: Causes serious eye irritation, potentially leading to severe inflammation.[3][5]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not typically provided in standard Safety Data Sheets. The provided data is generally based on standardized OECD (Organisation for Economic Co-operation and Development) test guidelines, such as OECD 401 (Acute Oral Toxicity), OECD 402 (Acute Dermal Toxicity), and others for irritation studies. For specific experimental methodologies, it is recommended to consult the primary toxicological literature.

Visualizations

The following diagram illustrates the general workflow of hazard communication according to the Globally Harmonized System (GHS).

Caption: GHS Hazard Communication Workflow.

Stability and Reactivity

1-Hexanol is generally stable under normal conditions.[6] However, it is a flammable liquid and vapor.[5]

-

Conditions to Avoid: Heat, sparks, open flames, and other ignition sources.[6][7]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][6]

-

Hazardous Decomposition Products: Combustion can produce carbon monoxide (CO) and carbon dioxide (CO2).[3][6]

Handling and Storage

-

Handling: Use in a well-ventilated area.[6] Keep away from ignition sources and use non-sparking tools.[6] Avoid contact with skin and eyes.[6] Wear appropriate personal protective equipment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

First-Aid Measures

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Move person to fresh air.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[4] Containers may explode when heated.

Ecological Information

1-Hexanol is toxic to aquatic life. Avoid release to the environment.

This guide provides a comprehensive overview of the available safety information for 1-Hexanol, which serves as a surrogate for this compound. It is crucial for all laboratory personnel to be familiar with this information and to handle this chemical with the appropriate precautions. Always refer to the most current and specific Safety Data Sheet provided by the supplier before use.

References

- 1. hexanol-d3 - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. hexanol-d3 [webbook.nist.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. carlroth.com [carlroth.com]

- 8. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

Applications of Deuterated 1-Hexanol in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of deuterated 1-Hexanol in metabolic studies. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the use of stable isotope labeling to investigate metabolic pathways, enzyme kinetics, and the metabolic fate of this six-carbon alcohol.

Introduction to Deuterated 1-Hexanol in Metabolic Research

Deuterated 1-Hexanol is a valuable tool in metabolic research, serving as a stable isotope-labeled tracer. The substitution of hydrogen atoms with deuterium (²H or D) allows for the differentiation of the exogenous labeled compound and its metabolites from their endogenous, non-labeled counterparts. This distinction is crucial for accurately tracing metabolic pathways and quantifying metabolic fluxes. The primary applications of deuterated 1-Hexanol in metabolic studies include:

-

Elucidation of Metabolic Pathways: By tracking the appearance of deuterium in downstream metabolites, researchers can confirm the metabolic route of 1-Hexanol.

-

Kinetic Isotope Effect (KIE) Studies: The difference in mass between hydrogen and deuterium can lead to a change in the rate of bond cleavage during enzymatic reactions. Studying the KIE provides insights into reaction mechanisms and rate-limiting steps.

-

Pharmacokinetic and Toxicokinetic Analysis: Deuterated standards are essential for the accurate quantification of 1-Hexanol and its metabolites in biological matrices using mass spectrometry-based methods.

-

Probing Enzyme Mechanisms: The use of specifically deuterated 1-Hexanol can help to identify the specific C-H bonds that are targeted by metabolic enzymes.

Metabolic Pathways of 1-Hexanol

1-Hexanol is primarily metabolized in the liver through a series of oxidative reactions. The main pathways include:

-

Oxidation by Alcohol Dehydrogenase (ADH): This is the principal pathway for the initial oxidation of 1-Hexanol to its corresponding aldehyde, hexanal. This reaction requires the cofactor nicotinamide adenine dinucleotide (NAD⁺).

-

Oxidation by Aldehyde Dehydrogenase (ALDH): The resulting hexanal is rapidly oxidized to hexanoic acid by ALDH, also utilizing NAD⁺ as a cofactor.

-

Cytochrome P450 (CYP) Mediated Oxidation: Cytochrome P450 enzymes, particularly CYP2E1, are also known to oxidize alcohols to their corresponding aldehydes. This pathway can be a significant contributor, especially at higher concentrations of 1-Hexanol.[1]

-

Glucuronidation: A minor pathway for 1-Hexanol metabolism involves direct conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form hexyl glucuronide. This process increases the water solubility of the compound, facilitating its excretion.[2]

The following diagram illustrates the major metabolic pathways of 1-Hexanol.

Quantitative Data from Metabolic Studies

While specific quantitative data on the metabolism of deuterated 1-Hexanol is limited in publicly available literature, data from studies on non-deuterated 1-Hexanol and other deuterated alcohols can provide valuable context.

Table 1: Kinetic Parameters for 1-Hexanol Oxidation by Yeast Alcohol Dehydrogenase

| Parameter | Value | Conditions | Reference |

| Vmax | 197.275 U/mg | Continuously operated tubular microreactor | [3] |

| Km (1-Hexanol) | 9.420 mmol/L | Continuously operated tubular microreactor | [3] |

| Km (NAD+) | 0.187 mmol/L | Continuously operated tubular microreactor | [3] |

Table 2: Serum Concentrations of Hexanoic Acid in a Healthy Human Population

| Analyte | Concentration (ng/mL) | Population | Reference |

| Hexanoic Acid | 468.7 ± 377.5 (mean ± SD) | Heterogeneous healthy population (n=54) | [4] |

Kinetic Isotope Effect (KIE):

Experimental Protocols

The following section outlines a detailed methodology for a typical in vitro experiment to study the metabolism of deuterated 1-Hexanol using human liver microsomes.

Objective: To compare the rate of metabolism of 1-Hexanol and deuterated 1-Hexanol (e.g., 1,1-d₂-Hexanol) and to identify and quantify their primary metabolite, hexanoic acid.

Materials:

-

Human Liver Microsomes (pooled)

-

1-Hexanol

-

Deuterated 1-Hexanol (e.g., 1,1-d₂-Hexanol)

-

Hexanoic acid (for standard curve)

-

Deuterated hexanoic acid (internal standard)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Experimental Workflow:

The following diagram illustrates the general workflow for an in vitro metabolism study.

Detailed Procedure:

-

Preparation of Reagents:

-

Prepare a 100 mM phosphate buffer (pH 7.4).

-

Prepare stock solutions of 1-Hexanol and deuterated 1-Hexanol in a suitable solvent (e.g., methanol or DMSO) at a high concentration.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a stock solution of the deuterated hexanoic acid internal standard in acetonitrile.

-

-

Microsomal Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the 1-Hexanol or deuterated 1-Hexanol substrate to a final concentration within the expected physiological range or a range suitable for kinetic analysis (e.g., 1-100 µM).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Sample Quenching and Preparation:

-

Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile containing the deuterated hexanoic acid internal standard.

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column for the separation of 1-Hexanol and hexanoic acid. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode for the detection of hexanoic acid. For 1-Hexanol, positive mode ESI may be more suitable. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for 1-Hexanol, deuterated 1-Hexanol, hexanoic acid, and the deuterated hexanoic acid internal standard.

-

-

Data Analysis:

-

Construct a calibration curve for hexanoic acid using the peak area ratio of the analyte to the internal standard.

-

Calculate the concentration of hexanoic acid formed at each time point.

-

Determine the initial rate of metabolism for both 1-Hexanol and deuterated 1-Hexanol by plotting the concentration of hexanoic acid formed against time and determining the initial slope.

-

Calculate the kinetic isotope effect (KIE) as the ratio of the initial rate of metabolism of 1-Hexanol to that of deuterated 1-Hexanol.

-

Conclusion

Deuterated 1-Hexanol is a powerful tool for investigating the complexities of alcohol metabolism. While specific quantitative data for its metabolism remains an area for further research, the principles of stable isotope labeling, kinetic isotope effects, and advanced analytical techniques like mass spectrometry provide a robust framework for its application. The experimental protocols and metabolic pathway information provided in this guide serve as a foundation for researchers to design and execute studies that can further elucidate the metabolic fate of 1-Hexanol and its implications in various biological and toxicological contexts. The continued use of deuterated compounds in metabolic studies will undoubtedly contribute to a deeper understanding of xenobiotic metabolism and its impact on human health.

References

- 1. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An automated sample preparation approach for routine liquid chromatography tandem-mass spectrometry measurement of the alcohol biomarkers phosphatidylethanol 16:0/18:1, 16:0/16:0 and 18:1/18:1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrum of 1-Hexanol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of 1-Hexanol-d3, a deuterated isotopologue of 1-hexanol. Understanding the mass spectral behavior of deuterated compounds is crucial for their use as internal standards in quantitative analysis, in metabolic studies, and for elucidating fragmentation mechanisms. This document outlines the predicted fragmentation patterns of this compound, provides a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and presents key data in a clear, tabular format.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound is predicted based on the known fragmentation pathways of unlabeled 1-hexanol, primarily α-cleavage and dehydration (loss of water). For the purpose of this guide, we will assume the deuterium atoms are located on the terminal methyl group (Hexan-1-ol-6,6,6-d3), a common labeling pattern. The molecular weight of 1-Hexanol is 102.18 g/mol , while the molecular weight of this d3 isotopologue is 105.20 g/mol .

The primary fragmentation mechanisms observed in the electron ionization (EI) mass spectrum of primary alcohols are:

-

α-Cleavage: The cleavage of the C-C bond adjacent to the oxygen atom. For 1-hexanol, this results in the loss of a pentyl radical to form the stable oxonium ion [CH₂OH]⁺ at m/z 31.

-

Dehydration: The elimination of a water molecule (H₂O), leading to a fragment ion with a mass 18 Da less than the molecular ion.[1]

-

Alkene Fragmentation: Subsequent fragmentation of the alkyl chain, often leading to a series of ions separated by 14 Da (CH₂).

For this compound (6,6,6-d3), these fragmentation pathways will result in predictable shifts in the mass-to-charge ratio (m/z) of the resulting ions.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound (6,6,6-d3)

| m/z (Predicted for this compound) | Proposed Fragment Structure | Fragmentation Pathway | Corresponding m/z in 1-Hexanol |

| 105 | [C₆H₁₁D₃O]⁺• | Molecular Ion (M⁺•) | 102 |

| 87 | [C₆H₁₁D₃]⁺• | Dehydration (Loss of H₂O) | 84 |

| 73 | [C₄H₆D₃]⁺ | α-cleavage and subsequent rearrangement | 70 |

| 59 | [C₃H₄D₃]⁺ | Alkene fragmentation | 56 |

| 45 | [C₂H₂D₃]⁺ | Alkene fragmentation | 42 |

| 31 | [CH₂OH]⁺ | α-Cleavage | 31 |

Note: The relative intensities of these peaks can vary depending on the specific instrument conditions. The base peak in the spectrum of 1-hexanol is often m/z 56; for this compound, this would be expected to shift to m/z 59. The molecular ion peak for primary alcohols is often of low abundance or absent.

Experimental Protocol for GC-MS Analysis

This section details a standard protocol for the analysis of this compound using gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as methanol or hexane at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Vial Transfer: Transfer the working solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.

Gas Chromatography (GC) Conditions

-

Injector: Split/Splitless Inlet

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium (99.999% purity)

-

Flow Rate: 1.0 mL/min (constant flow)

-

Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Transfer Line Temperature: 280 °C

-

Scan Range: m/z 30 - 200

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent)

Visualizing the Analytical Workflow and Fragmentation

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the fragmentation of this compound.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Volatile Organic Compounds Using 1-Hexanol-d3 as an Internal Standard

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of volatile organic compounds (VOCs) is critical in various fields, including environmental monitoring, pharmaceutical analysis, and food science. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and detection of VOCs. For precise and reliable quantification, the use of an internal standard is essential to correct for variations in sample preparation and instrument response. 1-Hexanol-d3, a deuterated form of 1-hexanol, serves as an excellent internal standard for the analysis of a range of VOCs, particularly those with similar chemical properties. Its elution profile is nearly identical to that of its non-deuterated counterpart, but it is distinguishable by mass spectrometry, ensuring it does not interfere with the analysis of the native compound. This document provides a detailed protocol for the use of this compound in the quantitative analysis of VOCs by GC-MS.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of representative VOCs using this compound as an internal standard. This data is illustrative and may vary depending on the specific matrix and instrumentation.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Linearity (R²) | Recovery (%) | Limit of Quantification (LOQ) (µg/L) |

| This compound (IS) | 10.2 | 62 | 87 | - | - | - |

| Benzene | 7.5 | 78 | 77 | >0.995 | 95-105 | 0.5 |

| Toluene | 8.8 | 92 | 91 | >0.995 | 92-108 | 0.5 |

| Ethylbenzene | 9.9 | 106 | 91 | >0.998 | 90-110 | 0.4 |

| Xylene (m,p) | 10.1 | 106 | 91 | >0.996 | 93-107 | 0.6 |

| 1-Hexanol | 10.2 | 56 | 69 | >0.997 | 96-104 | 1.0 |

| Nonanal | 12.5 | 57 | 70 | >0.995 | 88-109 | 1.5 |

Experimental Protocols

Preparation of Standards

1.1. Stock Solutions:

-

Prepare individual stock solutions of the target VOCs and this compound in methanol at a concentration of 1000 mg/L.

-

Store stock solutions at 4°C in amber vials with PTFE-lined septa.

1.2. Calibration Standards:

-

Prepare a series of calibration standards by diluting the stock solutions in the matrix of interest (e.g., water, soil extract).

-

A typical calibration range for many VOCs is 1 µg/L to 200 µg/L.[1][2]

-

Spike each calibration standard with this compound to a constant concentration (e.g., 20 µg/L).

1.3. Quality Control (QC) Samples:

-

Prepare QC samples at low, medium, and high concentrations within the calibration range to be analyzed with each batch of samples.

Sample Preparation (Aqueous Matrix)

2.1. Purge and Trap (P&T):

-

This method is suitable for volatile compounds in water and follows the principles of EPA Method 8260.[1][2][3]

-

To a 5 mL purge tube, add 5 mL of the aqueous sample.

-

Spike the sample with the this compound internal standard solution.

-

Place the tube in the autosampler of the P&T system.

-

The VOCs are purged from the sample with an inert gas (e.g., helium) and trapped on a sorbent trap.

-

The trap is then rapidly heated to desorb the VOCs into the GC-MS system.

GC-MS Analysis

3.1. Instrumentation:

-

A gas chromatograph equipped with a mass selective detector (MSD) is used.

3.2. GC Conditions:

-

Column: DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 240°C.

-

Hold: 5 minutes at 240°C.

-

3.3. MS Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and full scan for unknown identification. The use of quantifier and qualifier ions for each compound enhances selectivity and accuracy.[4]

Data Analysis and Quantification

-

Identify each compound by its retention time and the presence of its characteristic ions.

-

Calculate the response factor (RF) for each analyte relative to the internal standard (this compound) using the calibration standards.

-

Quantify the concentration of each analyte in the samples by applying the average RF from the calibration curve to the peak area ratios of the analyte and the internal standard in the sample chromatogram.

-

The use of a deuterated internal standard that closely matches the volatility and retention characteristics of the analytes helps to ensure accurate quantification.[5]

Visualizations

Caption: Experimental workflow for VOC analysis using this compound.

References

Application of 1-Hexanol-d3 in Environmental Sample Analysis: A Comprehensive Guide

Introduction

In the field of environmental science, the accurate quantification of volatile organic compounds (VOCs) is paramount for assessing environmental contamination and ensuring public health. 1-Hexanol, a six-carbon alcohol, is a VOC that can be found in various environmental matrices, originating from both natural and anthropogenic sources. Its presence can indicate industrial pollution or contamination from consumer products. To achieve precise and reliable measurements of 1-Hexanol and other VOCs, analytical chemists often employ isotope dilution mass spectrometry, a powerful technique that utilizes isotopically labeled internal standards. 1-Hexanol-d3, a deuterated form of 1-Hexanol, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native compound, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling correction for sample loss during preparation and for matrix effects during analysis.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the analysis of environmental samples, including water, soil, and air, using Gas Chromatography-Mass Spectrometry (GC-MS).

Core Principles: The Role of this compound as an Internal Standard

The fundamental principle behind using this compound is to add a known amount of this deuterated standard to a sample at the beginning of the analytical process. It is assumed that any loss of the target analyte (1-Hexanol) during sample extraction, concentration, and injection into the analytical instrument will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal in the mass spectrometer and comparing this to the ratio in a calibration standard, the concentration of the analyte in the original sample can be accurately determined. This method significantly improves the accuracy and reliability of quantification by compensating for variations in the analytical process and the influence of the sample matrix.

Quantitative Data Presentation

The following table illustrates a typical calibration and quantification dataset for the analysis of 1-Hexanol in an environmental water sample using this compound as an internal standard.

| Sample ID | 1-Hexanol Peak Area | This compound Peak Area (IS) | Response Ratio (1-Hexanol/IS) | 1-Hexanol Concentration (µg/L) |

| Calibration Std 1 | 50,000 | 1,000,000 | 0.05 | 1.0 |

| Calibration Std 2 | 245,000 | 980,000 | 0.25 | 5.0 |

| Calibration Std 3 | 510,000 | 1,020,000 | 0.50 | 10.0 |

| Calibration Std 4 | 1,050,000 | 1,050,000 | 1.00 | 20.0 |

| Calibration Std 5 | 2,400,000 | 960,000 | 2.50 | 50.0 |

| Method Blank | Not Detected | 1,010,000 | 0.00 | < 0.5 |

| Water Sample 1 | 350,000 | 995,000 | 0.35 | 7.0 |

| Water Sample 1 Dup | 365,000 | 1,005,000 | 0.36 | 7.2 |

Experimental Protocols

Detailed methodologies for the analysis of 1-Hexanol in various environmental matrices using this compound as an internal standard are provided below.

Protocol 1: Analysis of 1-Hexanol in Water Samples by Purge and Trap GC-MS

This protocol is suitable for the determination of volatile organic compounds, including 1-Hexanol, in aqueous samples.

1. Materials and Reagents:

-

1-Hexanol analytical standard

-

This compound (Internal Standard)

-

Methanol (Purge-and-trap grade)

-

Reagent-grade water (VOC-free)

-

Helium (carrier gas), high purity

-

Purge-and-trap vials (40 mL) with PTFE-lined septa

2. Preparation of Standards:

-

Stock Standard (1000 µg/mL): Prepare a stock solution of 1-Hexanol in methanol.

-

Internal Standard Stock (1000 µg/mL): Prepare a stock solution of this compound in methanol.

-

Working Calibration Standards: Prepare a series of calibration standards by diluting the 1-Hexanol stock solution in reagent-grade water. Spike each calibration standard with a constant concentration of the this compound internal standard (e.g., 10 µg/L).

3. Sample Preparation:

-

Collect water samples in 40 mL purge-and-trap vials, ensuring no headspace.

-

Just prior to analysis, add a known amount of the this compound internal standard solution to each sample vial.

-

Cap the vials and mix thoroughly.

4. GC-MS Analysis:

-

Purge and Trap System:

-

Purge Gas: Helium at 40 mL/min for 11 minutes.

-

Trap: Tenax® or equivalent.

-

Desorb Temperature: 225°C for 2 minutes.

-

Bake Temperature: 250°C for 8 minutes.

-

-

Gas Chromatograph:

-

Column: 30 m x 0.25 mm ID x 1.4 µm film thickness, 5% phenyl-methylpolysiloxane or equivalent.

-

Oven Program: 35°C for 5 min, ramp to 150°C at 10°C/min, then to 220°C at 20°C/min, hold for 2 min.

-

Injector Temperature: 200°C.

-

-

Mass Spectrometer:

-

Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-300 amu.

-

Quantification Ions: 1-Hexanol (m/z 56, 84), this compound (m/z 59, 87).

-

5. Quantification:

-

Generate a calibration curve by plotting the response ratio (1-Hexanol peak area / this compound peak area) against the concentration of 1-Hexanol for the calibration standards.

-

Calculate the concentration of 1-Hexanol in the samples using the response ratio from the sample analysis and the calibration curve.

Protocol 2: Analysis of 1-Hexanol in Soil Samples by Headspace GC-MS

This protocol is designed for the analysis of volatile organic compounds in solid matrices like soil and sediment.

1. Materials and Reagents:

-

Same as Protocol 1, plus:

-

Sodium sulfate, anhydrous

-

Headspace vials (20 mL) with PTFE-lined septa

2. Preparation of Standards:

-

Prepare stock and working standards as described in Protocol 1. Calibration standards should be prepared in methanol.

3. Sample Preparation:

-

Weigh approximately 5 g of the soil sample into a 20 mL headspace vial.

-

Add 5 mL of reagent-grade water to the vial.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Immediately seal the vial.

-

Vortex the sample for 1 minute.

4. GC-MS Analysis:

-

Headspace Autosampler:

-

Vial Equilibration Temperature: 80°C.

-

Vial Equilibration Time: 15 minutes.

-

Loop Temperature: 90°C.

-

Transfer Line Temperature: 100°C.

-

Injection Volume: 1 mL.

-

-

Gas Chromatograph and Mass Spectrometer:

-

Use the same GC-MS conditions as described in Protocol 1.

-

5. Quantification:

-

Quantify 1-Hexanol as described in Protocol 1. The final concentration should be reported in µg/kg based on the initial soil weight.

Protocol 3: Analysis of 1-Hexanol in Air Samples by Canister Sampling and GC-MS

This protocol is for the analysis of volatile organic compounds in ambient or indoor air.

1. Materials and Reagents:

-

Same as Protocol 1, plus:

-

Evacuated canisters (e.g., Summa canisters)

-

Air sampling pump

2. Preparation of Standards:

-

Prepare gaseous standards of 1-Hexanol and this compound in evacuated canisters by injecting known amounts of the pure compounds.

3. Sample Collection and Preparation:

-

Collect air samples using evacuated canisters over a specified period.

-

Prior to analysis, a known volume of the this compound internal standard gas is added to the canister.

-

The canister is then pressurized with high-purity nitrogen.

4. GC-MS Analysis:

-

Sample Introduction: A portion of the canister sample is withdrawn and preconcentrated on a cryogenically cooled trap. The trap is then rapidly heated to desorb the VOCs into the GC-MS system.

-

Gas Chromatograph and Mass Spectrometer:

-

Use the same GC-MS conditions as described in Protocol 1.

-

5. Quantification:

-

Quantify 1-Hexanol as described in Protocol 1. The final concentration should be reported in µg/m³ or ppbv.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantification.

Caption: General workflow for the analysis of 1-Hexanol in environmental samples.

Caption: Logic of quantification using an internal standard.

Application Notes and Protocols for 1-Hexanol-d3 in Breath Analysis Method Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breath analysis is a non-invasive technique that holds immense promise for early disease detection, monitoring patient response to treatment, and advancing our understanding of metabolic processes. The analysis of volatile organic compounds (VOCs) in exhaled breath provides a window into the body's physiological state.[1] For accurate and reproducible quantification of these VOCs, the use of internal standards is crucial.[2] 1-Hexanol-d3, a deuterated form of 1-Hexanol, serves as an excellent internal standard for breath analysis method development, particularly for studies involving alcohols and related metabolic pathways. Its chemical similarity to endogenous 1-Hexanol ensures comparable behavior during sample collection, storage, and analysis, while its distinct mass allows for clear differentiation and accurate quantification by mass spectrometry.[3]

This document provides detailed application notes and protocols for the use of this compound in breath analysis method development, targeting researchers, scientists, and drug development professionals.

Application: Internal Standard for Quantitative Analysis of 1-Hexanol and Other VOCs

This compound is an ideal internal standard for the quantification of 1-Hexanol and other medium-chain alcohols in exhaled breath using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS).[4] 1-Hexanol has been identified as a potential biomarker in various conditions, and its accurate measurement is critical for clinical research.

Principle

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to every sample, calibrator, and blank.[3] The ratio of the analyte's response to the IS's response is then used for quantification. This approach corrects for variations in sample collection volume, pre-concentration efficiency, injection volume, and instrument response, thereby improving the accuracy and precision of the measurement.[3] Deuterated standards like this compound are considered the gold standard for mass spectrometry-based quantification because they co-elute with the non-deuterated analyte and have nearly identical chemical properties, but are distinguishable by their mass-to-charge ratio (m/z).[5]

Data Presentation: Method Validation Summary

The following tables summarize the typical quantitative data obtained during the validation of a TD-GC-MS method for 1-Hexanol analysis using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Calibration Curve for 1-Hexanol

| Concentration (ng/mL) | 1-Hexanol Peak Area | This compound Peak Area | Peak Area Ratio (1-Hexanol / this compound) |

| 0.5 | 15,234 | 305,123 | 0.050 |

| 1.0 | 31,056 | 308,543 | 0.101 |

| 2.5 | 78,987 | 301,987 | 0.262 |

| 5.0 | 155,432 | 303,456 | 0.512 |

| 10.0 | 310,876 | 306,789 | 1.013 |

| 25.0 | 780,123 | 304,567 | 2.562 |

| 50.0 | 1,555,987 | 302,123 | 5.149 |

Calibration Curve Equation: y = 0.102x + 0.003 Correlation Coefficient (R²): 0.9995

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (Mean ± SD, n=5) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 1.5 | 1.45 ± 0.09 | 6.2 | 8.1 | 96.7 |

| Medium | 7.5 | 7.81 ± 0.35 | 4.5 | 6.3 | 104.1 |

| High | 40.0 | 41.2 ± 1.85 | 4.5 | 5.9 | 103.0 |

Table 3: Method Detection and Quantification Limits

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.15 |

| Limit of Quantification (LOQ) | 0.50 |

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

-

Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound.

-

Dissolve in 10 mL of methanol in a volumetric flask.

-

Store at -20°C in an amber vial.

-

-

Working Solution (1 µg/mL):

-

Perform a 1:1000 serial dilution of the stock solution with methanol.

-

This working solution will be used to spike the sorbent tubes.

-

Protocol 2: Spiking Sorbent Tubes with Internal Standard

-

Prior to breath sample collection, spike each clean, conditioned thermal desorption tube (e.g., Tenax® TA) with a known amount of the this compound working solution.

-

A typical spiking amount is 1 µL of the 1 µg/mL working solution, resulting in 1 ng of this compound on the tube.

-

Use a gentle stream of inert gas (e.g., nitrogen) to evaporate the methanol solvent from the tube before capping and storing.

Protocol 3: Breath Sample Collection

-

Ensure the participant has been breathing filtered air for at least 5 minutes to reduce background VOCs.

-

Use a standardized breath collection device (e.g., Bio-VOC™ sampler) to collect a defined volume of end-tidal breath.

-

Pass the collected breath sample through the sorbent tube containing the this compound internal standard at a controlled flow rate.

-

After collection, cap the sorbent tubes securely and store them at 4°C until analysis (ideally within 48 hours).

Protocol 4: TD-GC-MS Analysis

-

Thermal Desorption (TD):

-

Place the sorbent tube in the thermal desorber.

-

Dry purge the tube with helium to remove any residual water.

-

Desorb the VOCs by heating the tube (e.g., at 280°C for 10 minutes) and cryo-focusing them on a cold trap (-10°C).

-

Rapidly heat the cold trap (e.g., to 300°C) to inject the trapped VOCs into the GC column.

-

-

Gas Chromatography (GC):

-

Column: Use a suitable capillary column (e.g., DB-624, 30 m x 0.25 mm x 1.4 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 120°C.

-

Ramp 2: 10°C/min to 240°C, hold for 5 minutes.

-

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for untargeted analysis.

-

SIM Ions for Quantification:

-

1-Hexanol (Analyte): m/z 56, 84

-

This compound (Internal Standard): m/z 59, 87

-

-

Dwell Time: 100 ms per ion.

-

Visualizations

Metabolic Pathway of 1-Hexanol

The primary metabolic pathway for exogenous 1-Hexanol in the body is its oxidation to hexanoic acid, a process primarily carried out in the liver by alcohol dehydrogenase and aldehyde dehydrogenase.[1] Monitoring the levels of 1-Hexanol and its metabolites in breath can provide insights into the activity of these enzymes.

Caption: Metabolic fate of exogenous this compound in the human body.

Experimental Workflow for Breath Analysis

The following diagram illustrates the logical workflow for a typical breath analysis experiment using an internal standard.

Caption: Step-by-step workflow for quantitative breath analysis.

Conclusion

The use of this compound as an internal standard is a robust approach for the development and validation of quantitative breath analysis methods. The detailed protocols and representative data provided in these application notes offer a solid foundation for researchers and scientists to establish reliable and reproducible analytical procedures. Adherence to standardized protocols is paramount for the successful translation of breath biomarkers from research to clinical applications.[6]

References

- 1. Breath Metabolites to Diagnose Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. mdpi.com [mdpi.com]

- 5. Determination of endogenous ethanol in blood and breath by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimized breath analysis: customized analytical methods and enhanced workflow for broader detection of VOCs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-Hexanol-d3 as a Surrogate Standard in Recovery Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

In analytical chemistry, particularly in the analysis of complex matrices such as environmental samples or biological fluids, the accuracy and reliability of quantitative data are paramount. The entire analytical process, from sample collection and preparation to instrumental analysis, is susceptible to errors that can affect the final result. Surrogate standards are a crucial tool for monitoring and correcting for these potential errors, thereby enhancing the quality of the data.

A surrogate standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally found in the sample. It is added to the sample in a known amount before any preparation steps. By measuring the recovery of the surrogate, one can estimate the efficiency of the sample preparation and analysis process for the target analytes. Any loss of the surrogate during the procedure is assumed to be proportional to the loss of the target analytes.

Deuterated compounds, such as 1-Hexanol-d3, are ideal surrogate standards for analysis by mass spectrometry (MS). The deuterium labeling provides a distinct mass-to-charge ratio (m/z) for the surrogate compared to its non-labeled analyte counterpart, allowing for its independent detection and quantification without interfering with the measurement of the native analyte. This compound, being a deuterated form of the six-carbon alcohol 1-Hexanol, is a suitable surrogate for the analysis of a range of volatile and semi-volatile organic compounds (VOCs and SVOCs), particularly other alcohols, in various matrices.

This application note provides a detailed protocol for the use of this compound as a surrogate standard in recovery studies, complete with experimental procedures and data presentation guidelines.

Principles of Surrogate Standard Recovery Studies

The primary goal of a recovery study using a surrogate standard is to determine the percentage of the surrogate that is recovered after the entire analytical method is performed. This recovery percentage is then used to assess the performance of the method for a particular sample matrix.

Key Concepts:

-

Surrogate Spiking: A known concentration of the surrogate standard (this compound) is added to every sample, blank, and quality control (QC) sample before extraction or any other sample preparation step.

-

Co-extraction: The surrogate undergoes the same extraction, cleanup, and concentration steps as the target analytes.

-